Lanthanum acetate sesquihydrate

Description

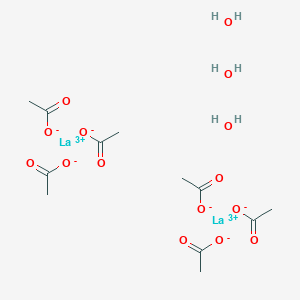

Chemical Identity: Lanthanum acetate sesquihydrate (CAS 25721-92-0) is a rare earth compound with the formula La(OOCCH3)3·1.5H2O and a molecular weight of 686.12 g/mol . Its anhydrous form has a molecular weight of 316.03 g/mol . Structurally, it consists of two lanthanum ions coordinated with six acetate ligands and three water molecules, forming a sesquihydrate (1.5:1 water-to-lanthanum ratio) .

Properties

IUPAC Name |

lanthanum(3+);hexaacetate;trihydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6C2H4O2.2La.3H2O/c6*1-2(3)4;;;;;/h6*1H3,(H,3,4);;;3*1H2/q;;;;;;2*+3;;;/p-6 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBPQRWPSWRTKEC-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.O.[La+3].[La+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24La2O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

686.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The stoichiometric reaction proceeds as follows:

Key parameters include:

Industrial Refinement

Large-scale production employs continuous stirred-tank reactors (CSTRs) with in-line filtration systems. Post-reaction, the mixture is evaporated under reduced pressure, and the residue is dried at 95–100°C to yield crystalline La(CH₃COO)₃·1.5H₂O.

Synthesis via Lanthanum Carbonate and Acetic Acid

An alternative route utilizes lanthanum carbonate (La₂(CO₃)₃) as the starting material, particularly for high-purity applications.

Reaction Pathway

Purity Optimization

-

Filtration : Multi-stage filtration (≥2 stages) with double-layered filter cloths reduces non-rare-earth impurities to <10 ppm.

-

Crystallization : Slow cooling (0.5°C/min) enhances crystal size and reduces occluded solvents.

Patent-Based Hydrothermal Synthesis (CN104341288A)

A patented method emphasizes ultra-high purity (99.99% rare-earth purity) through a multi-step process:

Stepwise Protocol

-

Dissolution : La₂(CO₃)₃ is dissolved in nitric acid to form La(NO₃)₃.

-

Hydrolysis : pH adjustment to 5.0 removes metal impurities via selective precipitation.

-

Conversion : Ammonium bicarbonate (NH₄HCO₃) converts La(NO₃)₃ to La₂(CO₃)₃.

-

Acetic Acid Treatment : La₂(CO₃)₃ reacts with glacial acetic acid at 80–100°C to form La(CH₃COO)₃·1.5H₂O.

Key Innovations

-

Impurity Control : Non-rare-earth impurities (Cl⁻, SO₄²⁻) are maintained at <10 ppm through cascaded filtration.

Comparative Analysis of Synthesis Methods

| Method | Purity (% RE) | Impurity Levels | Yield (%) | Scalability |

|---|---|---|---|---|

| La₂O₃ + Acetic Acid | 99.9 | Cl⁻: <50 ppm | 85–90 | Industrial |

| La₂(CO₃)₃ + Acetic Acid | 99.95 | SO₄²⁻: <20 ppm | 88–92 | Lab/Industrial |

| Patent Method (CN104341288A) | 99.99 | Cl⁻/SO₄²⁻: <10 ppm | 92–95 | Industrial |

RE = Rare Earth; Data sourced from

Decomposition and Hydrolysis Considerations

This compound is hygroscopic and thermally unstable. Key stability parameters include:

Chemical Reactions Analysis

Types of Reactions

Lanthanum acetate sesquihydrate undergoes several types of chemical reactions, including:

-

Decomposition: : Upon heating, this compound decomposes to form lanthanum oxide, releasing acetic acid and water in the process. The decomposition occurs in multiple steps, with intermediate formation of lanthanum dioxycarbonate .

-

Hydrolysis: : In aqueous solutions, this compound can hydrolyze to form lanthanum hydroxide and acetic acid.

Common Reagents and Conditions

Oxidizing Agents: this compound can react with oxidizing agents to form lanthanum oxide.

Reducing Agents: It can be reduced to lanthanum metal under specific conditions, although this is less common.

Major Products Formed

Lanthanum Oxide (La2O3): Formed during thermal decomposition.

Lanthanum Hydroxide (La(OH)3): Formed during hydrolysis in aqueous solutions.

Scientific Research Applications

Overview : Lanthanum acetate sesquihydrate is effective in water treatment processes, particularly for phosphate removal.

- Mechanism : It binds phosphorus ions in wastewater, thereby preventing algal blooms and improving water quality.

- Case Study : Research indicates that lanthanum acetate outperforms lanthanum carbonate in binding capacity for phosphorus ions, making it a superior choice for treating hyperphosphatemia in aquatic environments .

| Application Area | Effectiveness |

|---|---|

| Phosphate Binding | High capacity compared to alternatives |

| Environmental Impact | Reduces algal growth |

Catalysis

Overview : The compound serves as a catalyst in various chemical reactions, particularly in organic synthesis and materials science.

- Synthesis of Complexes : Lanthanum acetate is used to prepare phenolate-bridged dilanthanum(III) complexes, which are models for metalloproteins in applied chemistry .

- Nanoparticle Formation : It is also involved in synthesizing nanoparticulate porous lanthanum oxyfluoride films, which have applications in optoelectronics .

| Reaction Type | Role |

|---|---|

| Organic Synthesis | Catalyst |

| Nanoparticle Synthesis | Precursor |

Medical Applications

Overview : this compound has been studied for its potential use in treating hyperphosphatemia, particularly in patients with chronic kidney disease.

- Pharmaceutical Composition : Formulations containing lanthanum acetate have shown high efficacy in binding phosphorus ions, thus lowering serum phosphate levels .

- Dosage and Administration : Typical dosages range from 0.1 to 20 grams per day, depending on the formulation and patient needs.

| Application | Dosage Range |

|---|---|

| Hyperphosphatemia Treatment | 0.1 - 20 g/day |

Case Studies

-

Water Treatment Efficacy :

A study demonstrated that lanthanum acetate effectively reduced phosphate concentrations in treated water samples by over 90%, significantly mitigating algal growth compared to untreated samples . -

Catalytic Activity :

In a series of experiments involving the synthesis of metal oxides, lanthanum acetate was found to enhance reaction rates by up to 50%, showcasing its utility as a catalyst in materials science . -

Medical Trials :

Clinical trials have indicated that patients receiving lanthanum acetate formulations experienced a marked decrease in serum phosphate levels within weeks of treatment, highlighting its potential as a therapeutic agent .

Mechanism of Action

The mechanism by which lanthanum acetate sesquihydrate exerts its effects depends on its application:

Catalysis: In catalytic processes, this compound acts by providing active lanthanum sites that facilitate the reaction.

Biological Models: In biological systems, it mimics the behavior of lanthanum in metalloproteins, interacting with specific molecular targets and pathways.

Comparison with Similar Compounds

Physical Properties :

- Appearance : Crystalline solid .

- Melting Point : <200°C (decomposes with partial dehydration) .

- Purity : Available in 99.9% and 99.99% grades (REO basis) .

- Hygroscopicity : Highly hygroscopic, requiring storage in dry environments .

Applications: Primarily used in research, including catalysis, materials science, and as a precursor for synthesizing lanthanum-containing nanomaterials .

Structural and Hydration Variations

Lanthanum acetate sesquihydrate is distinguished by its fixed 1.5:1 hydration ratio , whereas other rare earth acetates exhibit variable hydration states depending on synthesis conditions:

- Praseodymium acetate : Sesquihydrate (Pr(OOCCH3)3·1.5H2O) .

- Neodymium acetate: Monohydrate (Nd(OOCCH3)3·H2O), sesquihydrate, or dihydrate .

- Yttrium acetate : Often reported as a trihydrate (Y(OOCCH3)3·3H2O) .

Table 1: Hydration States of Selected Rare Earth Acetates

| Compound | Hydration State | CAS Number | Molecular Formula |

|---|---|---|---|

| Lanthanum acetate | Sesquihydrate | 25721-92-0 | La(OOCCH3)3·1.5H2O |

| Praseodymium acetate | Sesquihydrate | N/A | Pr(OOCCH3)3·1.5H2O |

| Neodymium acetate | Monohydrate | N/A | Nd(OOCCH3)3·H2O |

| Yttrium acetate | Trihydrate | N/A | Y(OOCCH3)3·3H2O |

Physicochemical Properties

Solubility :

- This compound is moderately soluble in water and acids , but less soluble than lanthanum chlorides or nitrates .

- Lanthanum chloride heptahydrate (LaCl3·7H2O) exhibits higher solubility (>500 g/L in water) compared to the acetate .

Thermal Stability :

- Lanthanum acetate decomposes at <200°C, releasing water and acetic acid .

- Lanthanum carbonate hydrate (La2(CO3)3·xH2O) decomposes at higher temperatures (>500°C), forming La2O3 .

Table 2: Comparative Physicochemical Data

| Compound | Solubility in Water | Decomposition Temp. | Purity (REO Basis) |

|---|---|---|---|

| This compound | Moderate | <200°C | 99.9–99.99% |

| Lanthanum chloride heptahydrate | High (>500 g/L) | ~100°C (dehydrates) | 99.9% |

| Lanthanum nitrate hexahydrate | Very high | ~150°C | 99.9% |

| Lanthanum carbonate hydrate | Insoluble | >500°C | 99.95% |

Biological Activity

Lanthanum acetate sesquihydrate, with the chemical formula , is a compound that has garnered attention for its potential biological activities and applications in various fields, including materials science and catalysis. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound is a moderately water-soluble crystalline compound. It decomposes upon heating to yield lanthanum oxide, a substance with various industrial applications. The compound is characterized by a molar mass of approximately 315.946 g/mol and exhibits hygroscopic properties, making it sensitive to moisture in the environment .

| Property | Value |

|---|---|

| Chemical Formula | |

| Molar Mass | 315.946 g/mol |

| Solubility | Soluble in water |

| Decomposition Products | Lanthanum oxide |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of lanthanum compounds, including this compound. Research indicates that lanthanum ions can exhibit inhibitory effects against various bacterial strains, suggesting potential applications in medical and pharmaceutical fields .

Photocatalytic Activity

This compound has been investigated for its photocatalytic properties when doped with other elements such as cerium and dysprosium. These doped compounds demonstrated enhanced photocatalytic activity under UV light, indicating their potential use in environmental remediation processes . The ability to facilitate charge separation and improve optical properties makes these materials promising candidates for photocatalysis.

Electrochemical Activity

In a case study involving this compound, researchers synthesized perovskite oxides (La1−xSrxMnO3) using this compound as a precursor. The electrochemical activity of these materials was assessed using rotating disk electrode (RDE) techniques. Results showed that doping with strontium significantly enhanced the oxygen reduction reaction (ORR) activity, indicating that lanthanum acetate can play a crucial role in developing efficient electrochemical catalysts .

Synthesis and Characterization

A notable study focused on synthesizing lanthanum-doped ZnO nanoparticles using this compound as a precursor. The resulting nanoparticles exhibited improved photocatalytic performance compared to undoped ZnO, attributed to enhanced charge carrier separation and reduced recombination rates .

Application in Energy Storage

Another study explored the use of lanthanum acetate in the synthesis of electrode materials for energy storage devices. The incorporation of lanthanum into electrode materials improved their electrochemical performance, demonstrating higher capacitance values and better cycling stability compared to conventional materials .

Q & A

Q. What synthesis conditions optimize the purity of lanthanum acetate sesquihydrate?

To achieve high-purity this compound, researchers should control stoichiometry, hydration levels, and crystallization conditions. Evidence indicates that hydration states (e.g., sesquihydrate vs. monohydrate) depend on reaction parameters like temperature and solvent evaporation rates . Purification via recrystallization in controlled humidity environments is critical, as excess water can lead to unintended hydrate forms. Analytical techniques like thermogravimetric analysis (TGA) should validate hydration states .

Q. How do solubility properties of this compound influence experimental design?

Solubility data (e.g., ~16.9 g/100 mL in water at 25°C for the monohydrate) must guide solvent selection and reaction medium design. Researchers should account for hygroscopicity, which may alter solubility during storage. Pre-drying solvents and using inert atmospheres minimize unintended hydration changes .

Q. What safety protocols are essential for handling this compound?

Waste must be segregated and treated by certified facilities to prevent environmental contamination. Storage in airtight containers under dry conditions prevents hydrolysis. Safety data sheets (SDS) should be consulted for toxicity and disposal guidelines .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Programs like SHELXL are critical for refining crystal structures with high hydration content. The software handles twinned data and high-resolution diffraction patterns, common in hydrated lanthanide complexes. Researchers should use Mercury CSD for visualizing hydrogen-bonding networks and void spaces, which are pivotal for understanding hydrate stability .

Q. What analytical techniques distinguish between hydrate phases in lanthanum acetate compounds?

Pair X-ray powder diffraction (XRPD) with thermogravimetric analysis (TGA) to identify phase transitions and dehydration steps. For example, sesquihydrates lose water at specific temperatures (e.g., ~133°C for cerium acetate analogs), while monohydrates exhibit distinct mass-loss profiles. Raman spectroscopy can differentiate hydrogen-bonding patterns between hydrate forms .

Q. How do synthesis conditions impact the hydration state of lanthanum acetate?

Hydration states (e.g., sesqui- vs. monohydrate) depend on solvent polarity, humidity, and drying protocols. For instance, praseodymium acetate forms a sesquihydrate under ambient conditions, while neodymium acetate varies between mono-, sesqui-, and dihydrates depending on evaporation rates . Researchers should document environmental parameters rigorously to ensure reproducibility.

Q. What methodologies address contradictions in reported hydration states of lanthanide acetates?

Cross-validate data using multiple techniques:

- TGA/DSC for dehydration kinetics.

- Single-crystal XRD for absolute structure determination.

- Karl Fischer titration for precise water content measurement. Discrepancies often arise from incomplete characterization; comprehensive analysis reduces misinterpretation .

Data Analysis and Presentation

Q. How should crystallographic data for this compound be presented to ensure reproducibility?

Include:

Q. What statistical methods validate phase purity in heterogeneous lanthanum acetate samples?

Apply Rietveld refinement to XRD data to quantify phase ratios. Pair with principal component analysis (PCA) of spectroscopic data (e.g., FTIR) to detect minor impurities. Report confidence intervals for quantitative results .

Experimental Design

Q. How can researchers mitigate hydration-related artifacts in kinetic studies of lanthanum acetate reactions?

Use anhydrous solvents (e.g., dried acetonitrile) and conduct reactions under inert gas. Monitor water content in real-time via attenuated total reflectance (ATR)-FTIR . Pre-condition reactants at controlled humidity levels to stabilize the desired hydrate form .

Q. What strategies improve yield in this compound synthesis?

Optimize stoichiometric ratios (e.g., 3:1 acetate-to-lanthanum molar ratio) and use slow evaporation at 40–50°C to promote sesquihydrate formation. Add seeding crystals of the target phase to guide crystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.